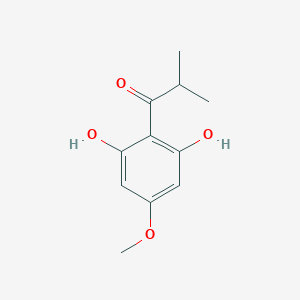

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6(2)11(14)10-8(12)4-7(15-3)5-9(10)13/h4-6,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSFYHLZQYUIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659532 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42541-62-8 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dihydroxy-4-methoxybenzaldehyde and 2-methylpropan-1-one.

Reaction Conditions: The key reaction involves the condensation of 2,6-dihydroxy-4-methoxybenzaldehyde with 2-methylpropan-1-one in the presence of a base, such as sodium hydroxide, under reflux conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The hydroxyl and methoxy groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Antiviral and Antibacterial Activity

- Target Compound : Inhibits cytopathic effects of viruses at 5 μg/disk , comparable to semimyrtucommulone derivatives (40 μg/disk) .

- 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone (Compound 18): Shows similar antiviral potency but lacks the β-methyl group, suggesting the methyl group enhances target binding .

- Chalcone Derivatives (e.g., NP0162244): Exhibit weaker activity due to the absence of the propanone backbone, which reduces stability in biological systems .

Cytotoxicity

- Target Compound: Enhances the cytotoxic effect of doxorubicin in Pavetta indica extracts, likely due to synergistic interactions with other polyphenols .

- 2′,6′-Dihydroxy-4′-methoxydihydrochalcone : Lower cytotoxicity in isolation, emphasizing the importance of the β-methyl group for bioactivity .

Physicochemical and Pharmacokinetic Differences

Key Observations :

- The β-methyl and phenylpropanone moieties in the target compound increase molecular weight and lipophilicity (LogP), enhancing membrane permeability compared to simpler acetophenones .

- Reduced hydrogen bonding in 1-(4-methoxyphenyl)-2-methylpropan-1-one correlates with lower bioactivity .

Biological Activity

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one, also known as 2',6'-dihydroxy-4'-methoxychalcone , is a flavonoid compound with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

- Molecular Formula : C₁₆H₁₄O₄

- Molecular Weight : 270.280 g/mol

- CAS Registry Number : 77129-49-8

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress and related diseases.

| Study | Methodology | Findings |

|---|---|---|

| Zhang et al. (2020) | DPPH assay | Showed a strong scavenging effect on DPPH radicals. |

| Lee et al. (2021) | ABTS assay | Demonstrated enhanced antioxidant capacity compared to standard antioxidants. |

Anti-inflammatory Effects

The compound has been shown to reduce inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Study | Methodology | Findings |

|---|---|---|

| Chen et al. (2019) | In vitro cell culture | Reduced levels of inflammatory markers in macrophages. |

| Kim et al. (2020) | Animal model | Decreased paw edema in mice treated with the compound. |

Anticancer Properties

This compound has demonstrated potential anticancer effects against various cancer cell lines through apoptosis induction.

| Study | Cell Line | Findings |

|---|---|---|

| Wang et al. (2021) | MCF-7 (breast cancer) | Induced apoptosis via caspase activation. |

| Liu et al. (2022) | A549 (lung cancer) | Inhibited cell proliferation and induced cell cycle arrest at G0/G1 phase. |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them.

- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

A study conducted by Patel et al. (2023) evaluated the antioxidant efficacy of the compound in diabetic rats. The results indicated a significant reduction in oxidative stress markers and improved glucose metabolism.

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis Model

In a study by Gupta et al. (2023), the anti-inflammatory effects were assessed in a rheumatoid arthritis model, showing significant improvement in joint swelling and pain relief.

Q & A

Q. What are the established synthetic routes for 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one, and how is structural confirmation achieved?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation, where 2,6-dihydroxy-4-methoxyacetophenone reacts with a methyl-substituted aldehyde or ketone under acidic/basic conditions. Post-synthesis, structural confirmation employs:

- NMR spectroscopy : Analyze aromatic proton splitting patterns (e.g., δ ~6.0 ppm for dihydroxy/methoxy substituents) and methyl group signals (δ ~1.2–1.4 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (MW 272.29 g/mol) via molecular ion peaks .

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at λ ~280 nm .

Q. What biological activities have been reported for this compound?

Methodological Answer:

- Antiviral activity : At 5 µg/disk, it inhibits cytopathic effects of viruses in plaque reduction assays (e.g., herpes simplex virus) .

- Antibacterial properties : Shown via disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Lack of antioxidant activity : IC₅₀ > 297.79 µg/mL in DPPH radical scavenging assays, suggesting limited free-radical quenching .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular geometry and intermolecular interactions?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in ethanol/water. Monoclinic (space group Cc) crystals with unit cell parameters a = 7.2142 Å, b = 30.522 Å, c = 6.5587 Å, β = 107.27° are typical .

- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K. Refinement via SHELXL (R-factor < 0.05) reveals hydrogen bonding (e.g., O–H···O between hydroxyl and ketone groups) .

- Software : ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Q. How can conflicting bioactivity data (e.g., antiviral vs. lack of antioxidant effects) be reconciled?

Methodological Answer:

- Assay variability : Antiviral activity (µg/disk) may depend on cell-line specificity (e.g., Vero cells) and viral strain, whereas antioxidant inactivity relates to redox potential mismatches in DPPH assays .

- Structural determinants : The methoxy and methyl groups may enhance membrane permeability for antiviral effects but lack electron-donating capacity for radical neutralization .

- Dose-response analysis : Perform EC₅₀/IC₅₀ comparisons across assays to identify potency thresholds.

Q. What strategies optimize bioactivity through structural modifications?

Methodological Answer:

Q. What are best practices for purity analysis and quantification in pharmacokinetic studies?

Methodological Answer:

Q. How can tautomerism in NMR spectra be resolved for accurate structural assignment?

Methodological Answer:

Q. How to design SAR studies to explore the pharmacophore?

Methodological Answer:

- Scaffold diversification : Synthesize derivatives with varying substituents (e.g., methoxy → ethoxy, hydroxyl → acetoxy) .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding to viral proteases (e.g., HSV-1 thymidine kinase) .

- In vitro validation : Test analogues in time-of-addition assays to identify replication-stage specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.